3-Bromo-4-(4-methoxyphenyl)pyridine
Overview
Description
3-Bromo-4-(4-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . It is a pyridine derivative, characterized by a bromine atom at the 3-position and a 4-methoxyphenyl group at the 4-position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-methoxyphenyl)pyridine typically involves a multi-step process. One common method starts with the bromination of 4-methoxypyridine, followed by a substitution reaction to introduce the 4-methoxyphenyl group . The reaction conditions often include the use of hydrochloric acid and nitrous acid solutions at low temperatures to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize impurities and maximize yield, as well as implementing environmentally friendly practices to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
Chemistry: 3-Bromo-4-(4-methoxyphenyl)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 3-Bromo-5-(4-methoxybenzyloxy)pyridine
- 3-(3-Bromo-4-methoxyphenyl)pyridine
Comparison: Compared to similar compounds, 3-Bromo-4-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. For instance, the position of the bromine and methoxyphenyl groups can affect the compound’s ability to participate in coupling reactions and its interactions with biological targets .
Properties
IUPAC Name |
3-bromo-4-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNCIYQZUABSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463473 | |
Record name | 3-Bromo-4-(4'-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88345-97-5 | |
Record name | 3-Bromo-4-(4'-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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